Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate
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Overview
Description
Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate include:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have applications in materials science and medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their biological activities, including kinase inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are studied for their potential as therapeutic agents and have shown promising results in preclinical studies.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)7-6-4-3-5-11-13(6)12-8(7)10(15)17-2/h3-5H,1-2H3 |
InChI Key |
FRYSHKXXFNHXPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2N=C1C(=O)OC |
Origin of Product |
United States |
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